Ethyl 2-(4-chlorophenyl)-2-[[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate
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Overview
Description
Ethyl 2-(4-chlorophenyl)-2-[[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a chlorophenyl group, a pyrazolyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenyl)-2-[[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate typically involves the following steps:
Formation of the Pyrazolyl Intermediate: The synthesis begins with the preparation of the 1-methylpyrazol-4-yl intermediate. This can be achieved through the reaction of 1-methylpyrazole with an appropriate acylating agent under controlled conditions.
Acylation Reaction: The pyrazolyl intermediate is then acylated with 2-(4-chlorophenyl)acetyl chloride in the presence of a base such as triethylamine to form the desired amide intermediate.
Esterification: Finally, the amide intermediate undergoes esterification with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorophenyl)-2-[[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenyl)-2-[[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-(4-chlorophenyl)-2-[[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-bromophenyl)-2-[[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(4-fluorophenyl)-2-[[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 2-(4-methylphenyl)-2-[[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate: Similar structure but with a methyl group instead of chlorine.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-[[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-3-23-16(22)15(12-4-6-13(17)7-5-12)19-14(21)8-11-9-18-20(2)10-11/h4-7,9-10,15H,3,8H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTKQSYURPJZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)NC(=O)CC2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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